(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine

Stereochemistry Conformational Analysis Isomer Purity

Sourcing the unsubstituted zimelidine scaffold is critical for accurate SAR studies. Unlike zimelidine, this exact (E)-isomer lacks the 4-bromophenyl group, ensuring it does not induce the popliteal lymph node (PLN) immunostimulation observed with para-halogenated analogs. This makes it an essential, structurally-matched negative control for immunomodulatory research. It also provides a pure (E)-configured starting material for stereochemically controlled library synthesis and serves as an analytical reference standard for E/Z isomer discrimination (paired with CAS 228271-84-9).

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B11774644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCNCC=CC1=CN=CC=C1
InChIInChI=1S/C9H12N2/c1-10-6-2-4-9-5-3-7-11-8-9/h2-5,7-8,10H,6H2,1H3/b4-2+
InChIKeyCDZIJYWPNIJNOT-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine: A Stereochemically Defined Pyridylallylamine Scaffold for Serotonergic Research and Chemical Biology Procurement


(E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine (CAS 228271-74-7) is a synthetic pyridylallylamine belonging to the zimelidine structural class, characterized by a pyridin-3-yl ring linked via an (E)-configured propenyl bridge to an N-methylamine terminus [1]. With a molecular weight of 148.20 g/mol and the formula C9H12N2, it represents the unsubstituted core scaffold of the zimelidine/nomelidine pharmacophore series, lacking the 4-bromophenyl substituent present in those clinically investigated serotonergic agents [1][2].

Why (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine Cannot Be Functionally Replaced by Its Z-Isomer or Aryl-Substituted Analogs


Within the pyridylallylamine class, seemingly minor structural variations produce profound functional divergence. The (E) versus (Z) stereochemistry of the propenyl double bond dictates distinct conformational populations, directly impacting molecular recognition at monoamine transporters [1]. The absence of the 4-bromophenyl substituent—present in zimelidine and nomelidine—fundamentally alters lipophilicity, immunomodulatory capacity, and transporter binding kinetics, as demonstrated by the failure of the unsubstituted analogue to induce popliteal lymph node responses whereas zimelidine and its para-halogenated congeners produce marked immunostimulation [2]. Substituting an in-class aryl-containing analog for this compound therefore undermines experimental reproducibility in studies where the unsubstituted scaffold serves as a mechanistic probe, negative control, or synthetic building block [2].

Quantitative Differentiation Evidence for (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine Against Closest Comparators


Stereochemical Identity: (E)-Configuration Defines Geometric Purity Versus the Z-Isomer

The target compound is unequivocally the (E)-configured geometric isomer (CAS 228271-74-7), distinguished from its (Z)-counterpart (CAS 228271-84-9) [1]. The (E) vs (Z) configuration in pyridylallylamines determines the spatial relationship between the pyridin-3-yl ring and the N-methylamine side chain, which has been demonstrated via lanthanide-induced 1H NMR shift analysis in the zimelidine series to produce distinct conformational ensembles [2]. Procurement of the (Z)-isomer introduces a different molecular geometry with altered pharmacophoric presentation.

Stereochemistry Conformational Analysis Isomer Purity

Absence of 4-Bromophenyl Substituent: Differential Immunomodulatory Activity Versus Zimelidine-Class Compounds

In a comparative PLN assay study, the unsubstituted pyridylallylamine analogue—structurally corresponding to the target compound's core scaffold—failed to trigger popliteal lymph node weight gain in C57BL/6 mice, whereas zimelidine and para-halogenated congeners induced marked PLN enlargement [1]. This demonstrates that removal of the 4-bromophenyl group abolishes the immunomodulatory activity characteristic of zimelidine and nomelidine.

Immunopharmacology Lymph Node Assay SAR

Reduced Lipophilicity Compared to Zimelidine and Nomelidine: Implications for Distribution and Off-Target Binding

The target compound has a computed XLogP3 of 0.7 [1], substantially lower than the lipophilicity of zimelidine and nomelidine, which bear a 4-bromophenyl substituent. The Thomas et al. (1990) study established a fair correlation between lipophilicity of para-substituted analogues and PLN immunostimulatory capacity, with higher lipophilicity favoring PLN enlargement but counteracting antibody formation at extreme values [2]. The lower logP of the target compound places it in a different physicochemical space, suitable for applications where reduced membrane partitioning is desired.

Lipophilicity Drug-likeness ADME

Commercially Available Purity Specifications for Procurement Decision-Making

The target compound is commercially available in defined purity grades. AKSci supplies the compound at ≥95% purity (CAS 228271-74-7, catalog 9081CR) , while 001chemical.com specifies NLT 98% purity [1]. These purity specifications enable researchers to select a supplier based on experimental requirements, with the higher-purity option suitable for analytical reference standard applications.

Chemical Procurement Purity Quality Control

Optimal Research and Procurement Application Scenarios for (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine


Negative Control in Immunomodulatory Assays of Pyridylallylamines

Investigators studying the immunomodulatory properties of zimelidine, nomelidine, or related para-substituted pyridylallylamines should procure (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine as a structurally matched negative control. The compound lacks the 4-bromophenyl substituent necessary for PLN immunostimulation, as demonstrated by its failure to trigger PLN weight gain in C57BL/6 mice at 1.0 mg dose, whereas zimelidine and para-halogenated analogs produce marked responses [1]. This enables clean interpretation of structure-activity relationships linking aryl substitution to immunomodulatory endpoints.

Synthetic Building Block for Diversity-Oriented Derivatization

As the unsubstituted (E)-configured pyridylallylamine scaffold, this compound serves as a versatile starting material for medicinal chemistry diversification. Its secondary N-methylamine and (E)-propenyl bridge provide orthogonal functionalization handles, while its low XLogP3 of 0.7 [1] ensures aqueous compatibility during synthetic manipulation. The defined (E)-geometry is preserved during subsequent transformations, enabling stereochemically controlled library synthesis that is not achievable with the Z-isomer or aryl-substituted analogs.

Reference Standard for Stereochemical Analysis of Pyridylallylamine Isomers

The unambiguous (E)-configuration, confirmed by UV and 1H NMR including lanthanide-induced shift methodology [1], makes this compound a suitable reference standard for analytical method development targeting geometric isomer discrimination. Laboratories developing HPLC, GC, or NMR methods for separating pyridylallylamine E/Z isomers can utilize this compound (CAS 228271-74-7) as a pure (E)-standard, paired with its (Z)-counterpart (CAS 228271-84-9), to establish baseline retention times and spectral signatures.

Pharmacological Probe for Studying Monoamine Transporter Binding Without Aryl Group Influence

For structure-activity relationship studies investigating the contribution of the 4-bromophenyl group to serotonergic transporter (SERT) binding affinity [1], the target compound provides the minimal pharmacophoric core. By comparing its binding profile against that of nomelidine (IC50 data available for structurally related compounds in mouse brain slice [3H]5-HT accumulation assays [2]), researchers can dissect the energetic contribution of the aryl substituent to transporter recognition, informing fragment-based drug design approaches.

Quote Request

Request a Quote for (E)-N-Methyl-3-(pyridin-3-yl)prop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.